2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Description
This compound belongs to the thieno[2,3-d]pyrimidine family, a class of heterocyclic molecules with a fused thiophene-pyrimidine core. Its structure features:
- A dimethylaminomethyl substituent at position 2, introducing basicity and steric bulk.
- A methyl group at position 5 and 4-oxo moiety, common in bioactive thienopyrimidines.
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-5-7-9(15)12-6(4-14(2)3)13-10(7)18-8(5)11(16)17/h4H2,1-3H3,(H,16,17)(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWDCZVKGKYNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CN(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of action
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. They are integral parts of DNA and RNA and impart diverse pharmacological properties.
Mode of action
The mechanism of action of pyrimidine-based compounds is often associated with the inhibition of certain enzymes or interactions with specific receptors. For example, some pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2.
Biochemical pathways
Pyrimidines are involved in various biochemical pathways due to their presence in DNA and RNA. They can affect the synthesis of nucleic acids and proteins, and influence cell division and growth.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrimidines can vary greatly depending on their specific structures and substitutions. Some pyrimidines may be readily absorbed and distributed throughout the body, while others may be metabolized or excreted more quickly.
Result of action
The molecular and cellular effects of pyrimidines can be diverse, ranging from antimicrobial to anti-inflammatory effects. For example, some pyrimidines have been found to exhibit potent anti-inflammatory effects.
Action environment
The action, efficacy, and stability of pyrimidines can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the Dimroth rearrangement, a common reaction involving pyrimidines, can be catalyzed by acids, bases, heat, or light.
Biological Activity
2-[(Dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves reactions of substituted pyrimidines with various reagents under controlled conditions. For instance, compounds in this class have been synthesized through microwave-assisted methods which enhance yields and reduce reaction times. The general synthetic route involves the reaction of 5-substituted thienopyrimidines with various amines or other nucleophiles to form the desired products.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[2,3-d]pyrimidine derivatives. In particular, a series of compounds were evaluated for their cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For example, one study reported that certain derivatives exhibited IC50 values as low as 27.6 μM against MDA-MB-231 cells, indicating significant cytotoxicity .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that derivatives containing the thieno[2,3-d]pyrimidine scaffold possess significant antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were notably low, suggesting their potential as effective antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidine derivatives is influenced by various structural modifications:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic rings has been correlated with increased cytotoxicity.
- Substituent Positioning : The position of substituents on the thieno[2,3-d]pyrimidine ring significantly affects both potency and selectivity toward different cancer cell lines.
Case Studies
- Antitumor Efficacy : A study by Yong et al. synthesized several thieno[2,3-d]pyrimidine derivatives and assessed their activity against TNBC cells. The most potent derivative demonstrated an IC50 value of 27.6 μM against MDA-MB-231 cells .
- Antimicrobial Studies : Another investigation focused on the antimicrobial efficacy of thieno[2,3-d]pyrimidines against Mycobacterium tuberculosis. Compounds showed MIC values in the range of 0.5 to 10 μg/mL, indicating strong activity against this pathogen .
Data Summary Table
| Compound Name | Biological Activity | IC50 (μM) | MIC (μg/mL) |
|---|---|---|---|
| 2-[(Dimethylamino)methyl]-5-methyl-4-oxo... | Antitumor (MDA-MB-231) | 27.6 | - |
| Thieno[2,3-d]pyrimidine Derivative A | Antimicrobial (E. coli) | - | 1 |
| Thieno[2,3-d]pyrimidine Derivative B | Antimycobacterial (M. tuberculosis) | - | 0.5 |
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development. Thieno[2,3-d]pyrimidines have been recognized for their ability to act as inhibitors for various biological targets:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .
- Cytotoxicity Against Cancer Cells : Research has shown that compounds with similar structural motifs can selectively induce cytotoxic effects on human cancer cell lines while sparing normal cells. This selective action highlights their potential as anticancer agents .
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders. For example, similar compounds have been noted to inhibit acetylcholinesterase activity, which could be beneficial in treating Alzheimer's disease .
Synthesis and Characterization
The synthesis of 2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid involves several chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .
Several studies have explored the biological activity of thieno[2,3-d]pyrimidine derivatives:
- Study on Antimicrobial Properties :
- Cytotoxicity Assessment :
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives include:
Key Observations :
- Position 2: The dimethylaminomethyl group in the target compound contrasts with methylthio () or methoxymethyl () substituents, offering distinct electronic and steric profiles.
- Position 4: Aryl amino groups (e.g., 4-chlorophenyl in 16c) increase melting points and lipophilicity compared to unsubstituted analogs .
- Position 5 : Methyl substitution is conserved in many analogs, likely for metabolic stability.
Physicochemical Properties
- Melting Points: Halogenated derivatives (e.g., 16c, m.p. 316–318°C) exhibit higher thermal stability than non-halogenated analogs (16b, m.p. 178–180°C) .
- Solubility: The dimethylaminomethyl group in the target compound likely improves aqueous solubility compared to esters (e.g., ’s ethyl ester derivative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
